

# Application Note: Azocane-1-sulfonyl Chloride as a Strategic Building Block

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## Compound of Interest

Compound Name: Azocane-1-sulfonyl chloride

CAS No.: 1042803-94-0

Cat. No.: B2578836

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## Executive Summary

In the pursuit of novel intellectual property (IP) and improved physicochemical properties, medicinal chemistry has moved beyond the "Magic Methyl" and standard piperidine/morpholine rings. **Azocane-1-sulfonyl chloride** (also known as heptamethyleneimine-1-sulfonyl chloride) represents a high-value building block for introducing the 8-membered azocane ring—a medium-sized heterocycle that offers distinct conformational properties and hydrophobic vectors compared to its 6- and 7-membered analogs.

This guide details the utility of **azocane-1-sulfonyl chloride** in synthesizing sulfamides (urea bioisosteres) and sulfamates, providing validated protocols for their integration into lead optimization campaigns.

## Chemical Profile & Mechanistic Insight[1][2][3][4]

### The Reagent

- IUPAC Name: **Azocane-1-sulfonyl chloride**[1][2]

- CAS Number: 10147-37-2
- Molecular Formula: C  
H  
ClNO  
S[3]
- Molecular Weight: 211.71 g/mol
- Physical State: Typically a colorless to pale yellow oil or low-melting solid.
- Storage: Moisture sensitive. Store at 2–8°C under inert atmosphere (Ar/N<sub>2</sub>).

## The "Medium Ring" Effect

Incorporating an azocane ring introduces a "goldilocks" steric bulk. Unlike the rigid chair conformation of piperidine (6-membered) or the flexible twist-chair of azepane (7-membered), the azocane ring (8-membered) adopts a complex equilibrium of boat-chair and crown conformations.

- Lipophilicity Modulation: The additional methylene units increase logP, enhancing membrane permeability for polar scaffolds.
- Space Filling: The ring creates a larger hydrophobic footprint, ideal for filling deep hydrophobic pockets in GPCRs and kinases.

## Reactivity: Sulfamoyl vs. Sulfonyl

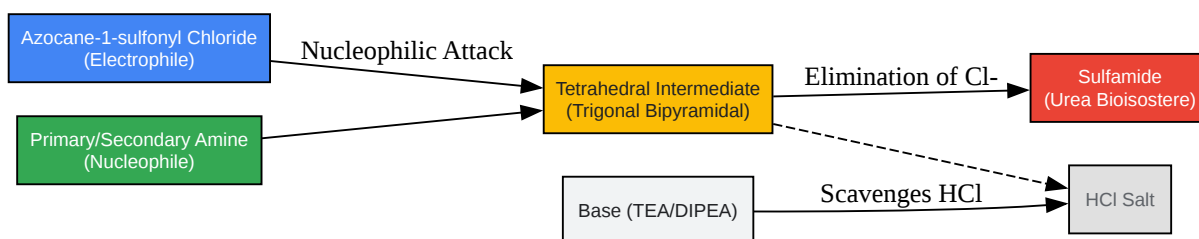
**Azocane-1-sulfonyl chloride** is a sulfamoyl chloride (

- Electronic Character: The nitrogen lone pair donates electron density into the sulfonyl group, making the sulfur center less electrophilic than a standard aryl sulfonyl chloride.

- Implication: Reactions require stronger bases or longer reaction times compared to tosyl chloride.
- Stability: It is more resistant to hydrolysis than simple alkyl sulfonyl chlorides, allowing for easier handling in open air for short periods.

## Mechanistic Visualization

The following diagram illustrates the reaction pathways for **Azocane-1-sulfonyl chloride**, highlighting the competition between direct substitution and the sulfonylamine-like transition state.



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Caption: Nucleophilic substitution mechanism at the sulfonyl sulfur center yielding stable sulfamide scaffolds.

## Validated Experimental Protocols

### Protocol A: Synthesis of Azocane-Derived Sulfamides (Standard Coupling)

Application: General library synthesis with primary or secondary amines.

Materials:

- **Azocane-1-sulfonyl chloride** (1.0 equiv)[3]
- Amine substrate (1.1 equiv)

- Triethylamine (TEA) or DIPEA (2.5 equiv)
- Dichloromethane (DCM) (anhydrous)
- DMAP (0.1 equiv) – Optional catalyst for steric bulk

#### Step-by-Step Procedure:

- Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add the amine substrate (1.0 mmol) and DCM (5 mL, 0.2 M).
- Base Addition: Add TEA (2.5 mmol, 350  $\mu$ L) via syringe. Stir for 5 minutes at 0°C (ice bath).
- Reagent Addition: Add **Azocane-1-sulfonyl chloride** (1.0 mmol, 212 mg) dropwise, either neat or dissolved in minimal DCM.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
  - Note: If reaction is sluggish, add 10 mol% DMAP and heat to reflux (40°C).
- Quench: Quench with 1N HCl (5 mL) to remove unreacted amine and salts.
- Work-up: Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, wash with brine, dry over Na

SO

, and concentrate in vacuo.

- Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).

## Protocol B: Synthesis of Azocane-Derived Sulfamates (Phenol/Alcohol Coupling)

Application: Creating sulfamate-based inhibitors (e.g., steroid sulfatase inhibitors).

Materials:

- **Azocane-1-sulfonyl chloride** (1.2 equiv)
- Phenol/Alcohol substrate (1.0 equiv)
- Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)
- DMF or THF (anhydrous)

#### Step-by-Step Procedure:

- Deprotonation: To a solution of the phenol (1.0 mmol) in anhydrous DMF (3 mL) at 0°C, carefully add NaH (1.5 mmol, 60 mg). Stir for 30 mins until gas evolution ceases.
- Coupling: Add **Azocane-1-sulfonyl chloride** (1.2 mmol, 254 mg) dropwise.
- Reaction: Stir at RT for 2–6 hours.
- Work-up: Carefully quench with saturated NH

Cl solution (exothermic!). Extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.

- Purification: Recrystallization or silica chromatography.

## Analytical Data & Troubleshooting

### Expected NMR Signature

When characterizing the product, look for the distinct azocane ring signals. The ring flexibility often causes broadening of the CH

peaks.

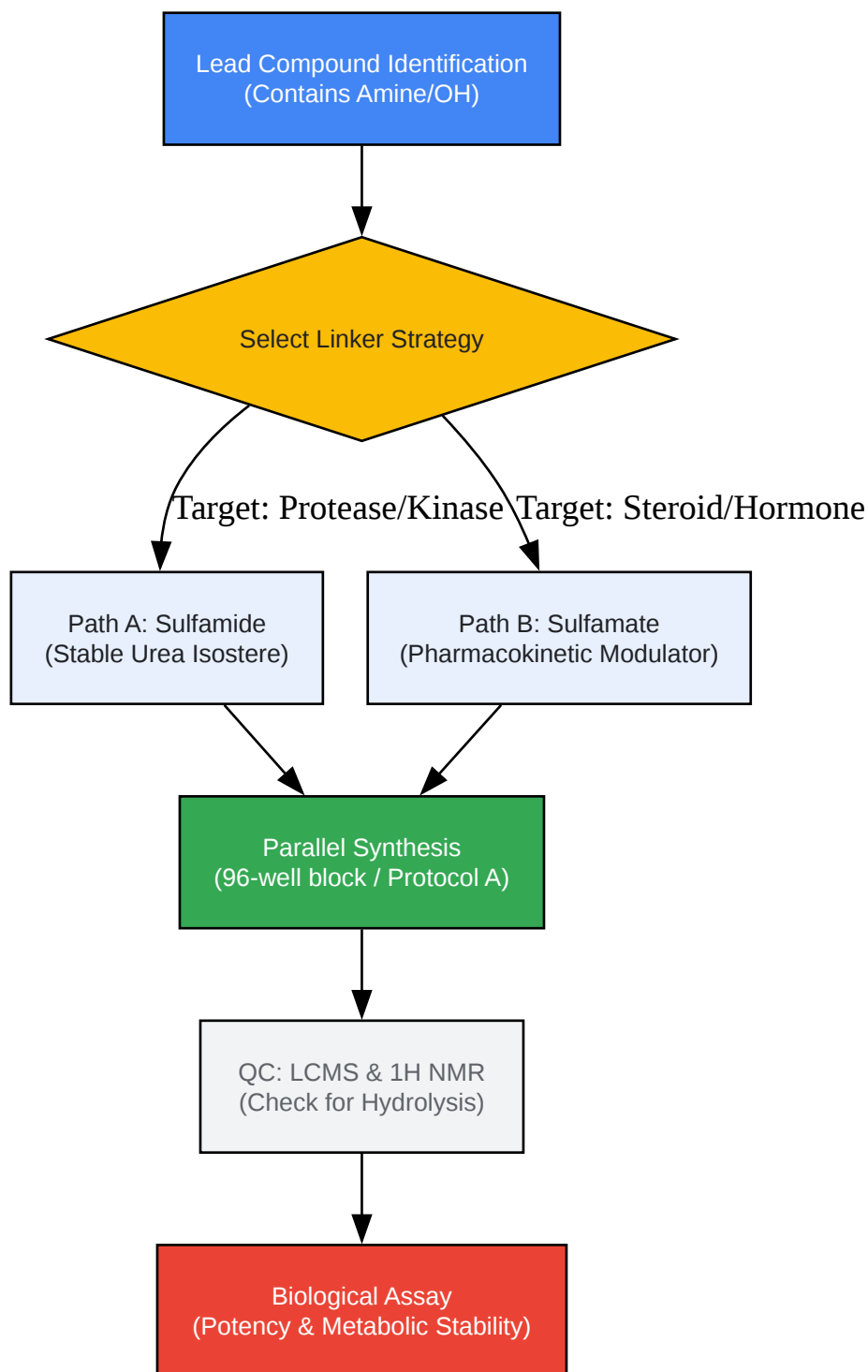
Position (Azocane Ring)	H NMR Shift (CDCl <sub>3</sub> , ppm)	Multiplicity	Integration
-CH (adj. to N)	3.20 – 3.40	Triplet/Multiplet	4H
-CH	1.65 – 1.80	Broad Multiplet	4H
-CH	1.50 – 1.60	Broad Multiplet	6H

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of chloride	Ensure reagents are dry; use fresh bottle of sulfonyl chloride.
No Reaction	Low nucleophilicity of amine	Switch to Protocol B (NaH) or use microwave irradiation (80°C, 10 min).
Dimerization	Bis-sulfonylation	Use excess amine (1.5–2.0 equiv) to favor mono-substitution.
Broad NMR Peaks	Ring conformational exchange	Run NMR at elevated temperature (50°C) to sharpen peaks.

## Strategic Application Workflow

This workflow describes how to integrate **Azocane-1-sulfonyl chloride** into a parallel synthesis campaign for SAR exploration.



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Caption: Decision tree for incorporating azocane-1-sulfonyl moieties into lead optimization.

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